Cefoxitin-d3 Sodium Salt
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Overview
Description
Cefoxitin-d3 Sodium Salt is a semi-synthetic, broad-spectrum antibiotic derived from cephamycin C, which is produced by the bacterium Streptomyces lactamdurans. It is often grouped with second-generation cephalosporins and is used for the treatment of serious bacterial infections. The compound is labeled with deuterium, making it useful for various scientific studies, including pharmacokinetic and metabolic research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Cefoxitin-d3 Sodium Salt involves the condensation of deuterated 7-aminocephalosporanic acid (7-ACA-d3) with deuterated N-methylthiotetrazole (NMTT-d3). The reaction is typically carried out in water with the pH adjusted to 7-8 using sodium hydroxide. A condensing agent, such as 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC), is added to promote the condensation reaction. The reaction proceeds for 2-4 hours at room temperature or slightly elevated temperatures. Sodium hydroxide is then added to form the sodium salt of Cefoxitin-d3, which is isolated by filtration or precipitation and washed with water to remove impurities.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically obtained as a white to off-white powder that is soluble in water, methanol, and ethanol.
Chemical Reactions Analysis
Types of Reactions: Cefoxitin-d3 Sodium Salt undergoes various chemical reactions, including:
Hydrolysis: The compound is stable in water at pH 5-7 but exhibits first-order decomposition at pH 3-9, losing about 10% of its activity in 2 days at 25°C.
Oxidation and Reduction: The presence of the methoxy group on the 7-α position provides stability against beta-lactamases, both penicillinases and cephalosporinases, of gram-negative bacteria.
Common Reagents and Conditions:
Hydrolysis: Water, with pH adjusted using buffers.
Oxidation and Reduction: Various oxidizing and reducing agents can be used, depending on the specific reaction conditions required.
Major Products:
Hydrolysis: Decomposition products that result from the breakdown of the beta-lactam ring.
Oxidation and Reduction: Modified cefoxitin derivatives with altered functional groups.
Scientific Research Applications
Cefoxitin-d3 Sodium Salt is widely used in scientific research due to its labeled deuterium atoms, which allow for tracing and labeling studies. Some of its applications include:
Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion of antibiotics in humans and animals.
Metabolic Studies: Investigating the metabolic pathways and bioavailability of drugs.
Analytical Chemistry: Used as an analytical standard in high-performance liquid chromatography (HPLC) and other spectrophotometric methods to determine the stability and degradation products of cefoxitin.
Microbiology: Researching the efficacy of antibiotics against various bacterial strains.
Mechanism of Action
Cefoxitin-d3 Sodium Salt exerts its bactericidal effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs), preventing the formation of cross-linkages between peptidoglycan layers in the bacterial cell wall. This inhibition disrupts cell wall biosynthesis, leading to cell lysis and death . The methoxy group at the 7-α position provides stability against beta-lactamases, enhancing its effectiveness against resistant bacterial strains .
Comparison with Similar Compounds
Cefoxitin-d3 Sodium Salt is similar to other second-generation cephalosporins but has unique features due to its deuterium labeling. Some similar compounds include:
Cefoxitin Sodium: The non-deuterated version of this compound, used for similar therapeutic purposes.
Cefotetan: Another second-generation cephalosporin with a similar spectrum of activity but different chemical structure.
Cefuroxime: A second-generation cephalosporin with a broader spectrum of activity against gram-positive bacteria.
This compound’s uniqueness lies in its deuterium labeling, which makes it particularly useful for tracing studies and detailed pharmacokinetic analyses.
Properties
CAS No. |
1316289-46-9 |
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Molecular Formula |
C16H16N3NaO7S2 |
Molecular Weight |
452.446 |
IUPAC Name |
sodium;N-[(6R,7S)-3-(carbamoyloxymethyl)-2-carboxy-8-oxo-7-(trideuteriomethoxy)-5-thia-1-azabicyclo[4.2.0]oct-2-en-7-yl]-2-thiophen-2-ylethanimidate |
InChI |
InChI=1S/C16H17N3O7S2.Na/c1-25-16(18-10(20)5-9-3-2-4-27-9)13(23)19-11(12(21)22)8(6-26-15(17)24)7-28-14(16)19;/h2-4,14H,5-7H2,1H3,(H2,17,24)(H,18,20)(H,21,22);/q;+1/p-1/t14-,16+;/m1./s1/i1D3; |
InChI Key |
GNWUOVJNSFPWDD-JIGPONIWSA-M |
SMILES |
COC1(C2N(C1=O)C(=C(CS2)COC(=O)N)C(=O)O)N=C(CC3=CC=CS3)[O-].[Na+] |
Synonyms |
(6R,7S)-3-[[(Aminocarbonyl)oxy]methyl]-7-(methoxy-d3)-8-oxo-7-[(2-thienylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid Sodium Salt; Betacef-d3; Cefaxilin-d3 Sodium; Cenomycin-d3; Farmoxin-d3; MK 306-d3; Mefoxin-d3; Mefoxithin-d |
Origin of Product |
United States |
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